2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene
Description
2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene is a chemical compound characterized by its unique structural features It consists of a naphthalene ring substituted with a dinitropentan-2-yl group
Properties
CAS No. |
921771-99-5 |
|---|---|
Molecular Formula |
C15H16N2O4 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene |
InChI |
InChI=1S/C15H16N2O4/c1-2-15(17(20)21)14(10-16(18)19)13-8-7-11-5-3-4-6-12(11)9-13/h3-9,14-15H,2,10H2,1H3/t14-,15+/m1/s1 |
InChI Key |
HDSDSHZFGXPZIS-CABCVRRESA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C[N+](=O)[O-])C1=CC2=CC=CC=C2C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCC(C(C[N+](=O)[O-])C1=CC2=CC=CC=C2C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene typically involves multi-step organic reactions. One common synthetic route includes the nitration of pentane derivatives followed by coupling with naphthalene under controlled conditions. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of nitro-substituted naphthalene derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert nitro groups to amino groups, resulting in amino-substituted naphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, often using reagents like halogens or sulfonic acids.
Scientific Research Applications
2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene can be compared with other nitro-substituted naphthalene derivatives. Similar compounds include:
1,3-dinitronaphthalene: Known for its explosive properties and used in the manufacture of explosives.
2,4-dinitrotoluene: Used as an intermediate in the production of polyurethane foams and explosives.
2,6-dinitrotoluene: Similar to 2,4-dinitrotoluene but with different substitution patterns affecting its reactivity and applications
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.
Biological Activity
2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene is an organic compound characterized by its unique structural features, including a naphthalene moiety and a dinitropentan-2-yl group. The molecular formula is C₁₅H₁₆N₂O₄, indicating the presence of two nitrogen atoms and four oxygen atoms, alongside carbon and hydrogen. This compound's chirality and functional groups suggest potential biological activities that warrant investigation.
The compound's chemical behavior is influenced by its functional groups:
- Dinitro Group : Participates in nucleophilic substitution reactions.
- Naphthalene Ring : Capable of undergoing electrophilic aromatic substitution.
- Oxidation Potential : Nitro groups can be reduced to form amines or other derivatives under specific conditions.
Biological Activity
Research suggests that this compound may interact with various biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for assessing its therapeutic effects and toxicity profiles.
The mechanism of action may involve:
- Enzyme Inhibition : Similar naphthalene derivatives have shown inhibitory effects on enzymes like lactate dehydrogenase (LDH), which is crucial in metabolic pathways.
- Receptor Interaction : Potential binding to specific receptors could lead to various pharmacological effects.
Case Studies and Experimental Data
-
In Vitro Studies :
- Compounds structurally similar to this compound have demonstrated varying degrees of biological activity. For instance, derivatives have shown IC50 values indicating their potency in inhibiting target enzymes.
- A study involving naphthalene-based compounds revealed significant inhibitory activity against recombinant BmLDH with selectivity indexes suggesting potential therapeutic applications against specific pathogens.
-
Molecular Docking Studies :
- Molecular docking simulations have indicated favorable interactions between this compound and target proteins involved in metabolic pathways. These studies are essential for predicting binding affinities and understanding the compound's potential as a drug candidate.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,3-Dinitronaphthalene | C₁₀H₆N₂O₄ | Two nitro groups on naphthalene |
| Naphthalen-1,8-diyl 1,3,2,4-dithiadiphosphetane | C₁₂H₁₂P₂S₄ | Phosphorus-containing compound |
| (2S,3S)-N-(Naphthalen-2-yl)proline | C₁₅H₁₅N₂O₂ | Amino acid derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
